molecular formula C14H16N2O B2599171 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine CAS No. 954580-97-3

1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine

Cat. No.: B2599171
CAS No.: 954580-97-3
M. Wt: 228.295
InChI Key: KETPVJFWOHNYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-bromopyridine in the presence of a base to form 4-(pyridin-3-ylmethoxy)benzaldehyde. This intermediate is then reduced to 1-[4-(pyridin-3-ylmethoxy)phenyl]ethanol, which is subsequently converted to this compound through an amination reaction .

Chemical Reactions Analysis

1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring can participate in π-π interactions, while the ethanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine include:

  • 1-[4-(Pyridin-2-ylmethoxy)phenyl]ethanamine
  • 1-[4-(Pyridin-4-ylmethoxy)phenyl]ethanamine
  • 1-[4-(Pyridin-3-ylmethoxy)phenyl]methanamine

These compounds share structural similarities but differ in the position of the pyridine ring or the length of the alkyl chain. The unique positioning of the pyridine ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(pyridin-3-ylmethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(15)13-4-6-14(7-5-13)17-10-12-3-2-8-16-9-12/h2-9,11H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPVJFWOHNYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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